Beidellite

Description

Properties

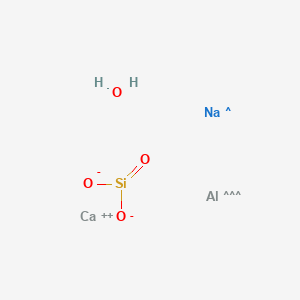

CAS No. |

12172-85-9 |

|---|---|

Molecular Formula |

AlCaH2NaO4Si |

Molecular Weight |

184.15 g/mol |

InChI |

InChI=1S/Al.Ca.Na.O3Si.H2O/c;;;1-4(2)3;/h;;;;1H2/q;+2;;-2; |

InChI Key |

VNSBYDPZHCQWNB-UHFFFAOYSA-N |

SMILES |

O.[O-][Si](=O)[O-].[Na].[Al].[Ca+2] |

Canonical SMILES |

O.[O-][Si](=O)[O-].[Na].[Al].[Ca+2] |

Other CAS No. |

12172-85-9 |

Synonyms |

beidellite |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Crystal Structure and Symmetry of Beidellite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure and symmetry of beidellite, a dioctahedral smectite clay mineral. A thorough understanding of its crystallographic properties is crucial for its application in various scientific and industrial fields, including catalysis, environmental remediation, and as an excipient in drug formulation.

Crystallographic Data Summary

This compound belongs to the monoclinic crystal system, characterized by three unequal axes with one oblique angle.[1][2] The crystallographic parameters of this compound can exhibit some variability, which is characteristic of clay minerals due to potential variations in chemical composition and hydration state. The data presented below is a compilation from various crystallographic studies.

| Parameter | Value | Source |

| Crystal System | Monoclinic | [1][2] |

| Space Group | C2/m (or B2/m setting) | [1][3] |

| Point Group | 2/m | [1] |

| Unit Cell Parameters | ||

| a | 5.14 - 5.179 Å | [1][2] |

| b | 8.93 - 8.970 Å | [1][2] |

| c | 15 - 17.57 Å | [1][2] |

| β | ~90° - 99.54° | [1][2] |

Crystal Structure and Symmetry

This compound is a 2:1 layered silicate, meaning its structure consists of two tetrahedral sheets sandwiching an octahedral sheet. The negative layer charge in this compound primarily originates from the substitution of Si⁴⁺ by Al³⁺ in the tetrahedral sheets. This charge is balanced by exchangeable cations located in the interlayer space.

The symmetry of the this compound crystal structure is described by the space group C2/m.[1] Some sources may refer to the space group as B2/m, which is an alternative setting for the same space group and does not represent a different crystal structure.[3] The point group, which describes the symmetry of the crystal shape, is 2/m.[1]

Experimental Determination of Crystal Structure

The crystallographic parameters of this compound are primarily determined using X-ray diffraction (XRD). A detailed experimental protocol for a typical powder XRD analysis of this compound is outlined below.

Experimental Protocol: Powder X-ray Diffraction

Objective: To determine the crystal structure and unit cell parameters of a this compound sample.

Instrumentation:

-

Diffractometer: X'PERT system with a PW3710 Electronic Control Unit and a Philips 3020 Goniometer, or equivalent.[4]

-

X-ray Source: CuKα radiation (λ = 1.5405 Å).[4]

-

Operating Conditions: 40 kV and 20 mA.[4]

-

Filter: Ni filter to remove CuKβ radiation.[4]

Sample Preparation:

-

The this compound sample is finely ground to a powder to ensure a random orientation of the crystallites.

-

The powder is then mounted onto a sample holder. For clay minerals like this compound, both random and oriented mounts can be prepared to enhance specific reflections. Oriented mounts, where the plate-like clay particles are aligned, are particularly useful for identifying the basal (00l) reflections.[4]

Data Collection:

-

The sample is scanned over a 2θ range of 3° to 70°.[4]

-

A scan speed of 1°(2θ)/min is typically used.[4]

Data Analysis: The resulting diffraction pattern is analyzed to identify the positions and intensities of the Bragg reflections. This data is then used in conjunction with crystallographic software to refine the unit cell parameters and confirm the space group. For complex structures like clay minerals, Rietveld refinement is a powerful method used to fit the entire calculated diffraction pattern to the experimental data, allowing for the refinement of various structural parameters.

Visualization of Crystallographic Hierarchy

The following diagram illustrates the hierarchical relationship of the crystal structure of this compound, from its broad classification within a crystal system down to its specific space group.

References

An In-depth Technical Guide to the Chemical Formula and Composition of Beidellite

Beidellite, a dioctahedral smectite clay mineral, holds significant interest for researchers and scientists, particularly in fields like materials science and drug development, owing to its unique physicochemical properties such as a high surface area, cation exchange capacity, and swelling capabilities. This guide provides a comprehensive overview of its chemical formula, elemental and oxide composition, and the experimental protocols employed for its characterization.

Chemical Formula and Structure

This compound is a 2:1 phyllosilicate, meaning its fundamental structural unit consists of two tetrahedral sheets sandwiching an octahedral sheet.[1] The idealized chemical formula for this compound can be represented as:

(M⁺)ₓ₊ᵧ--INVALID-LINK--O₁₀(OH)₂ · nH₂O

Where M⁺ represents the exchangeable cations, typically Na⁺, K⁺, or Ca²⁺. The defining characteristic of this compound is the substitution of Al³⁺ for Si⁴⁺ within the tetrahedral sheets, which is the primary source of the mineral's net negative charge.[1] This charge is balanced by the interlayer cations (M⁺). The general formula can vary depending on the specific composition and the exchangeable cations present.

Several variations of the chemical formula are reported in the literature:

The structure and chemical composition of this compound, particularly the nature and extent of isomorphic substitution, are responsible for its key properties.

Isomorphic Substitution in this compound

The logical relationship of isomorphic substitution in the this compound structure, which is the source of its layer charge, can be visualized as follows.

Chemical Composition

The chemical composition of this compound can vary significantly based on its origin. This variability is a result of differing degrees of isomorphic substitution and the presence of mineralogical impurities.[1] Common impurities include quartz, feldspars, and other clay minerals like kaolinite and montmorillonite.[1]

Oxide Composition

The following table summarizes the oxide composition of this compound from various locations.

| Oxide | Black Jack Mine, Idaho, USA (%)[5] | Velka Kopan, Ukraine (%)[5] | California, USA (%)[6] |

| SiO₂ | 45.32 | 45.83 | 46.45 |

| Al₂O₃ | 27.84 | 22.79 | 27.95 |

| Fe₂O₃ | 0.70 | 5.71 | 2.13 |

| FeO | 0.28 | - | 0.1 |

| MgO | 0.16 | 0.86 | 0.94 |

| CaO | 2.76 | 1.41 | 1.01 |

| Na₂O | 0.10 | 0.16 | <0.01 |

| K₂O | 0.12 | 0.09 | 0.72 |

| TiO₂ | 0.46 | - | 0.517 |

| H₂O⁺ | 14.48 | 9.79 | - |

| H₂O⁻ | 8.16 | 12.55 | - |

| Total | 99.64 | 99.93 | - |

Elemental Composition

The elemental composition for an idealized this compound formula is presented below.

| Element | Weight %[3] |

| Oxygen (O) | 53.99 |

| Silicon (Si) | 29.16 |

| Aluminum (Al) | 14.01 |

| Hydrogen (H) | 1.05 |

| Sodium (Na) | 1.79 |

Experimental Protocols for Characterization

A multi-analytical approach is typically required for the definitive characterization of this compound. The general workflow for such an analysis is outlined below.

Detailed methodologies for key experiments are as follows:

4.1. X-ray Diffraction (XRD)

-

Objective: To identify the mineral phases present, determine the purity of the sample, and measure the basal spacing (d₀₀₁) of the clay.

-

Methodology:

-

Sample Preparation: An oriented sample is prepared by drying a clay suspension on a glass slide to enhance the basal reflections. A randomly oriented powder sample is also prepared to observe the (hk) reflections.

-

Instrument Settings: A standard powder diffractometer with Cu Kα radiation is typically used. The sample is scanned over a 2θ range of 2° to 70°.

-

Glycolation/Heating: To differentiate this compound from other smectites, the oriented sample is re-analyzed after saturation with ethylene glycol, which causes the lattice to swell to a characteristic basal spacing. Subsequent heating to around 550°C will cause the lattice to collapse.

-

4.2. X-ray Fluorescence (XRF) or Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES)

-

Objective: To determine the quantitative elemental and oxide composition of the sample.

-

Methodology (ICP-AES):

-

Sample Digestion: A known weight of the dried sample is digested using a mixture of strong acids (e.g., HF, HNO₃, HClO₄) in a closed vessel, often with microwave assistance, to bring all elements into solution.

-

Instrument Calibration: The ICP-AES instrument is calibrated using a series of certified standard solutions of known concentrations for the elements of interest.

-

Analysis: The digested sample solution is introduced into the plasma, and the intensity of the emitted light at characteristic wavelengths for each element is measured. These intensities are then compared to the calibration curves to determine the concentration of each element.

-

4.3. Cation Exchange Capacity (CEC) Determination

-

Objective: To quantify the magnitude of the net negative layer charge.

-

Methodology (Ammonium Acetate Method):

-

Saturation: A known mass of the clay is repeatedly washed with a 1M ammonium acetate (NH₄OAc) solution to replace all existing interlayer cations with ammonium ions (NH₄⁺).

-

Removal of Excess Salt: The excess ammonium acetate is washed away with ethanol.

-

Displacement: The adsorbed NH₄⁺ is then displaced by washing with a solution of a different cation, typically K⁺ or Na⁺ (e.g., 1M KCl).

-

Quantification: The concentration of the displaced NH₄⁺ in the resulting solution is determined, often by distillation and titration or using an ion-selective electrode. The CEC is then expressed in milliequivalents per 100 grams of clay (meq/100g).

-

References

- 1. This compound | High-Purity Clay Mineral for Research [benchchem.com]

- 2. This compound | AlCaH2NaO4Si | CID 6367228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mindat.org [mindat.org]

- 4. This compound Mineral Data [webmineral.com]

- 5. handbookofmineralogy.org [handbookofmineralogy.org]

- 6. clays.org [clays.org]

A Comprehensive Guide to the Physical Properties of Beidellite Clay for Scientific and Pharmaceutical Applications

An In-depth Technical Examination for Researchers, Scientists, and Drug Development Professionals

Beidellite, a dioctahedral smectite clay mineral, holds significant promise for a range of scientific and pharmaceutical applications owing to its unique physicochemical properties. This technical guide provides a detailed analysis of the core physical characteristics of this compound, including its crystal structure, swelling behavior, cation exchange capacity, specific surface area, and thermal properties. The information is presented to support advanced research and development, with a focus on quantitative data and detailed experimental methodologies.

Crystal Structure and Chemical Composition

This compound is a 2:1 layered phyllosilicate, meaning its fundamental structure consists of an octahedral alumina sheet sandwiched between two tetrahedral silica sheets.[1] The idealized chemical formula for this compound is (Na,Ca₀.₅)₀.₃Al₂(Si,Al)₄O₁₀(OH)₂·nH₂O.[2] A key distinguishing feature of this compound is the origin of its layer charge, which primarily arises from the substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sheets. This contrasts with montmorillonite, another common smectite, where the charge originates from substitutions in the octahedral sheet. This structural difference significantly influences the mineral's physical and chemical behavior.

The crystal system of this compound is monoclinic.[2] The unit cell parameters can vary depending on the specific composition and hydration state.

Below is a graphical representation of the layered structure of this compound.

Quantitative Physical Properties

The physical properties of this compound are summarized in the tables below, providing a comparative overview of key quantitative data.

Table 1: General Physical Properties of this compound

| Property | Value | Reference(s) |

| Crystal System | Monoclinic | [2][3] |

| Hardness (Mohs) | 1 - 2 | [2][4] |

| Density (g/cm³) | 2 - 3 | [2][4] |

| Cleavage | Perfect on {001} | [2][3] |

| Color | White, reddish, brownish-grey | [2][4] |

| Luster | Vitreous, Waxy | [2] |

Table 2: Crystallographic and Surface Properties of this compound

| Property | Value | Reference(s) |

| Unit Cell Parameters | ||

| a | 5.17 - 5.18 Å | [2][5] |

| b | 8.96 - 8.97 Å | [2][5] |

| c | 12.54 - 17.57 Å | [2][5] |

| β | ~90° | [2][3] |

| Cation Exchange Capacity (CEC) | ||

| Synthetic Na-beidellite | 70 meq/100 g | [5] |

| Ferruginous this compound | ~108 meq/100 g | [6] |

| Specific Surface Area (BET) | ||

| This compound (SBId-1) | 12.7 m²/g | [7][8] |

| Dealuminated this compound | 230 m²/g | [7][8] |

| Ferruginous this compound | ~82.2 m²/g | [6] |

Experimental Protocols

Accurate characterization of this compound's physical properties relies on standardized experimental procedures. The following sections detail the methodologies for determining key parameters.

X-Ray Diffraction (XRD) for Structural Analysis

Objective: To determine the crystal structure, unit cell parameters, and basal spacing of this compound.

Methodology:

-

Sample Preparation: A powdered sample of this compound is prepared. For analysis of basal spacing under different conditions, oriented samples are prepared by drying a clay suspension on a glass slide.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2 to 70°).

-

Analysis: The resulting diffraction pattern is analyzed to identify the characteristic peaks of this compound. The basal spacing (d₀₀₁) is calculated from the position of the (001) reflection using Bragg's Law. To confirm the this compound structure, the sample can be saturated with Li⁺, heated, and then solvated with glycerol, which should result in a characteristic basal spacing.[6]

Cation Exchange Capacity (CEC) Determination

Objective: To quantify the number of exchangeable cations that this compound can adsorb.

Methodology (Ammonium Acetate Method):

-

Saturation: A known mass of this compound is washed multiple times with a 1M ammonium acetate (NH₄OAc) solution (buffered at pH 7) to replace all existing exchangeable cations with ammonium ions (NH₄⁺).[9]

-

Removal of Excess Salt: The excess ammonium acetate is removed by washing the sample with a solvent that does not displace the adsorbed NH₄⁺, such as ethanol.

-

Displacement of Ammonium: The adsorbed NH₄⁺ is then displaced by leaching the sample with a solution containing a different cation, typically Na⁺ or K⁺ (e.g., 1M NaCl or KCl).[9]

-

Quantification: The concentration of the displaced NH₄⁺ in the leachate is determined, often by distillation and titration or using an ion-selective electrode.[9] The CEC is then calculated and expressed in milliequivalents per 100 grams of clay (meq/100 g).

Alternative Method (Copper Complexes): The CEC can also be determined using cationic copper complexes like [Cu(en)₂]²⁺ or [Cu(trien)]²⁺. The concentration of the copper complex in an equilibrium solution before and after interaction with the clay is measured spectrophotometrically to determine the amount adsorbed.[10]

Specific Surface Area (BET Method)

Objective: To measure the total surface area of this compound, including both external surfaces and the surfaces within its porous structure.

Methodology (Brunauer-Emmett-Teller - BET):

-

Degassing: A known mass of the this compound sample is heated under vacuum to remove adsorbed water and other volatile impurities from the surface.

-

Adsorption Analysis: The sample is cooled to the temperature of liquid nitrogen (77 K), and nitrogen gas is introduced at controlled pressures. The amount of nitrogen gas adsorbed onto the clay surface at various relative pressures is measured.[7]

-

Data Analysis: The BET equation is applied to the adsorption data to calculate the monolayer capacity, which is the volume of gas required to form a single layer of molecules on the entire surface of the clay. From this, the specific surface area is calculated, typically expressed in square meters per gram (m²/g).[7]

Thermal Analysis

Objective: To investigate the thermal stability of this compound and identify phase transitions such as dehydration and dehydroxylation.

Methodology (Thermogravimetric Analysis - TGA and Differential Thermal Analysis - DTA):

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in a crucible.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DTA is used.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or nitrogen).[5]

-

Data Collection:

-

TGA: Continuously measures the mass of the sample as a function of temperature. Weight loss corresponds to events like the loss of adsorbed water (dehydration) and structural hydroxyl groups (dehydroxylation).[5][11]

-

DTA: Measures the temperature difference between the sample and an inert reference material. Endothermic peaks indicate processes that absorb heat (e.g., dehydration, dehydroxylation), while exothermic peaks indicate heat-releasing processes (e.g., recrystallization).[5][11]

-

-

Analysis: The resulting TGA and DTA curves are analyzed to determine the temperatures at which thermal events occur and the magnitude of the associated weight changes. For this compound, dehydration typically occurs at temperatures up to around 200°C, followed by dehydroxylation at higher temperatures, often in the range of 500-700°C.[5][6]

Experimental and Logical Workflows

The characterization of this compound clay involves a series of interconnected experimental procedures. The following diagram illustrates a typical workflow for the physical characterization of a this compound sample.

Swelling Properties

A hallmark of this compound, like other smectites, is its ability to swell in the presence of water and other polar molecules.[12][13] This phenomenon is driven by the hydration of the interlayer exchangeable cations and the clay surfaces. The extent of swelling is influenced by several factors, including the nature of the interlayer cation, the layer charge, and the surrounding environmental conditions.[12] The swelling behavior is a critical property for applications such as drug delivery, where controlled release is desired, and in geotechnical engineering. Molecular dynamics and Monte Carlo simulations are increasingly used to model and understand the swelling properties of this compound at the molecular level.[12][13]

Conclusion

The physical properties of this compound clay are intricately linked to its unique crystal structure, particularly the tetrahedral origin of its layer charge. This guide has provided a comprehensive overview of these properties, supported by quantitative data and detailed experimental protocols. A thorough understanding and precise characterization of this compound's physical characteristics are paramount for its effective utilization in advanced scientific research and the development of innovative pharmaceutical products. The presented data and methodologies offer a foundational resource for professionals in these fields.

References

- 1. This compound | High-Purity Clay Mineral for Research [benchchem.com]

- 2. mindat.org [mindat.org]

- 3. handbookofmineralogy.org [handbookofmineralogy.org]

- 4. This compound - Encyclopedia [le-comptoir-geologique.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. fao.org [fao.org]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. [PDF] Swelling Properties of Montmorillonite and this compound Clay Minerals from Molecular Simulation: Comparison of Temperature, Interlayer Cation, and Charge Location Effects | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Geological Occurrence and Formation of Beidellite

This compound, a dioctahedral smectite clay mineral, is a critical component in various geological and industrial applications. Its unique properties, including a high layer charge originating primarily from the tetrahedral sheet, influence its swelling capacity, cation exchange capacity (CEC), and surface reactivity. Understanding its geological occurrence and formation mechanisms is paramount for its exploration, characterization, and utilization in fields ranging from geology and soil science to materials science and pharmacology. This technical guide provides a comprehensive overview of the geological settings of this compound formation, summarizes key quantitative data, and details experimental protocols for its synthesis.

Geological Occurrence of this compound

This compound is found in a variety of geological environments, typically as a product of alteration of primary minerals. Its presence is a key indicator of specific geochemical conditions.

1.1. Hydrothermal Alteration Systems:

This compound is a common alteration product in hydrothermal mineral deposits, particularly in porphyry copper-molybdenum systems.[1][2][3] In these environments, hot, acidic to near-neutral fluids interact with host rocks, leading to the alteration of primary minerals like plagioclase feldspar.[4] The formation of this compound in these systems is often associated with phyllic and argillic alteration zones. In some instances, this compound forms in veins and microfractures through the complete dissolution of parent material and subsequent crystallization.[5] The transition from smectite (including this compound) to illite is temperature-dependent, with this compound being stable at lower temperatures than illite. The smectite-to-illite transition typically occurs via mixed-layer illite/smectite (I/S) minerals in the temperature range of 150–220 °C.[6]

1.2. Weathering of Volcanic Ash and Igneous Rocks:

This compound is a significant constituent of bentonite clays, which are formed by the in-situ alteration of volcanic ash and tuff.[4][7] The weathering of volcanic glass, particularly under conditions of poor drainage and the presence of magnesium, favors the formation of smectites like this compound.[8] Experimental studies have shown that volcanic glass can alter to allophane and subsequently transform into this compound at temperatures below 200°C. This compound also forms from the weathering of basic and ultrabasic igneous rocks.[4] In some soil environments, particularly those developed on volcanic ash, this compound can be of pedogenic origin, forming in the E horizons of Spodosols.

1.3. Soils and Sedimentary Environments:

This compound is a common clay mineral in various soils and sediments.[9] Its presence in soils can be inherited from the parent material or formed through pedogenic processes.[10] For instance, in some Iraqi soils, this compound is found in the C2 horizons, suggesting it was inherited from the parent material.[10] In temperate climate soils, the abundance of "illite-like" minerals, which can include this compound, often increases in the upper, organic-rich horizons.[11] The transformation of other clay minerals, such as illite, can also lead to the formation of this compound in soil profiles.[10]

Formation Mechanisms of this compound

The formation of this compound involves the transformation of precursor materials under specific geochemical conditions. Two primary pathways are recognized: transformation of 2:1 and 1:1 type clay minerals and neoformation from solution or amorphous precursors.

2.1. Transformation of Pre-existing Clay Minerals:

Recent studies have demonstrated that 1:1 type clay minerals like halloysite and kaolinite can transform into 2:1 this compound under hydrothermal conditions.[12][13] This transformation is a significant pathway for this compound formation in nature and involves the attachment of a new Si-O tetrahedral sheet to the 1:1 layer.[12] The transformation of halloysite to this compound appears to be more facile than that of kaolinite.[12]

2.2. Neoformation from Solution or Gels:

This compound can precipitate directly from solution or crystallize from amorphous aluminosilicate gels. This process is particularly relevant in hydrothermal synthesis experiments and in natural environments where the dissolution of primary minerals provides the necessary chemical constituents. The pH of the solution plays a crucial role in the successful synthesis of pure this compound, with alkaline conditions often favoring its formation.[14]

Quantitative Data on this compound Formation and Synthesis

The following tables summarize the quantitative data available from the literature on the conditions of this compound formation and synthesis.

Table 1: Geochemical Conditions for this compound Formation in Natural Environments

| Environment | Temperature (°C) | Pressure | pH | Precursor Minerals/Materials | Associated Minerals |

| Hydrothermal Alteration | < 220 | Variable | Acidic to Near-neutral | Plagioclase, K-feldspar, Volcanic glass | Quartz, Pyrite, Illite, Chlorite, Kaolinite, Montmorillonillonite, Allophane |

| Weathering of Volcanic Ash | < 200 | Atmospheric | Variable | Volcanic glass, Volcanic ash | Montmorillonite, Saponite, Allophane |

| Soil Formation (Pedogenesis) | Ambient | Atmospheric | Variable | Volcanic ash, Illite, Mica, Chlorite | Illite, Kaolinite, Chlorite, Montmorillonite |

Table 2: Experimental Conditions for Hydrothermal Synthesis of this compound

| Starting Materials | Temperature (°C) | Pressure (kbar) | Duration | pH | Resultant Phase(s) |

| Amorphous gel (Al-Mg series) | 200-250 | Not specified | Not specified | Not specified | This compound-saponite solid solution |

| Gel (0.35Na₂O·2.35Al₂O₃·7.3SiO₂) | 350 | 1 | 5 days | 10 | Highly crystalline Na-beidellite |

| Gel (Na₀.₄(Si₃.₆Al₀.₄)Al₂O₁₀(OH)₂) | 230 | Not specified | 9 days | 12 | Pure this compound |

| Halloysite/Kaolinite + SiO₂ + Al(NO₃)₃ | 200-260 | Autogenous | 24-168 hours | Not specified | This compound |

| Glass (Montmorillonite-beidellite series) | 250-500 | 0.1 | Not specified | Not specified | This compound, Montmorillonite, Na-rectorite |

| Gel with NH₄ sources | 250 | 1 | 7 days | Not specified | H⁺-beidellite, NH₄-analcime |

Experimental Protocols for this compound Synthesis

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols for the hydrothermal synthesis of this compound.

4.1. Hydrothermal Synthesis from a Gel (Reinholdt et al., 2001)

-

Starting Material: An amorphous gel with a composition corresponding to the desired this compound.

-

Procedure:

-

Prepare the gel by co-precipitation of silica and alumina sources.

-

Place the gel in a gold or platinum capsule with a specific amount of solution (e.g., NaOH solution to control pH).

-

Seal the capsule and place it in a cold-seal pressure vessel.

-

Heat the vessel to the desired temperature (e.g., 350°C) and apply pressure (e.g., 1 kbar) using a pressure medium like argon.[15]

-

Maintain the conditions for a specific duration (e.g., 5 days).[15]

-

Quench the vessel rapidly to stop the reaction.

-

Recover, wash, and dry the solid product for characterization.

-

4.2. Hydrothermal Synthesis from Kaolin-group Minerals (Hu et al., 2017)

-

Starting Materials: Halloysite or kaolinite, fumed silica, and aluminum nitrate nonahydrate.

-

Procedure:

-

Mix the starting materials in desired molar ratios.

-

Add deionized water to the mixture.

-

Seal the mixture in a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at a specific temperature (e.g., 200-260°C) for a set duration (e.g., 24-168 hours).

-

After cooling to room temperature, wash the solid product with deionized water and dry it at 60°C.

-

4.3. Hydrothermal Synthesis from Glass (Yamada et al., 1991)

-

Starting Material: Aluminosilicate glass with a composition in the montmorillonite-beidellite pseudo-binary system.

-

Procedure:

-

Prepare the glass by melting a mixture of oxides at high temperature and quenching it.

-

Place the powdered glass and distilled water in a sealed gold capsule.

-

Subject the capsule to hydrothermal conditions (e.g., 100 MPa, 250–500°C) in a high-pressure apparatus.

-

After the experiment, quench the capsule and analyze the solid products.

-

Visualizations of Key Processes

Diagram 1: Geological Formation Pathways of this compound

Caption: Geological pathways leading to the formation of this compound.

Diagram 2: Experimental Workflow for Hydrothermal Synthesis of this compound from a Gel

Caption: Workflow for hydrothermal synthesis of this compound.

Diagram 3: Transformation Pathway from 1:1 to 2:1 Clay Minerals

Caption: Transformation of 1:1 to 2:1 clay minerals.

References

- 1. handbookofmineralogy.org [handbookofmineralogy.org]

- 2. mindat.org [mindat.org]

- 3. mindat.org [mindat.org]

- 4. This compound - Encyclopedia [le-comptoir-geologique.com]

- 5. Contrasting alteration processes in hydrothermally altered dolerites from the Betic Cordillera, Spain | Clay Minerals | Cambridge Core [cambridge.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound(Mg) | Thermoddem [thermoddem.brgm.fr]

- 8. Weathering & Clay Minerals [www2.tulane.edu]

- 9. researchgate.net [researchgate.net]

- 10. agriculture.uodiyala.edu.iq [agriculture.uodiyala.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 14. Influence of pH on the Hydrothermal Synthesis of Al-Substituted Smectites (Saponite, this compound, and Nontronite) | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 15. researchgate.net [researchgate.net]

Beidellite in Bentonitic Clays: An In-depth Technical Guide for Researchers and Drug Development Professionals

An authoritative overview of beidellite, a key smectite clay mineral found in bentonite deposits. This guide delves into its structural and physicochemical properties, analytical characterization techniques, and its emerging applications in the pharmaceutical sciences, particularly in drug delivery.

Introduction to this compound

This compound is a dioctahedral smectite clay mineral and a significant constituent of many bentonitic clays.[1][2] Its structure is characterized by a 2:1 layered arrangement, consisting of two tetrahedral sheets sandwiching one octahedral sheet. The fundamental chemical formula for this compound is (Na,Ca)₀.₃Al₂(Si,Al)₄O₁₀(OH)₂·nH₂O.[3] A defining feature of this compound is the substitution of silicon (Si⁴⁺) by aluminum (Al³⁺) in the tetrahedral sheets, which is the primary source of its layer charge. This distinguishes it from montmorillonite, another common smectite, where the layer charge originates mainly from substitutions in the octahedral sheet. This structural difference influences many of its properties, including its cation exchange capacity, swelling behavior, and surface acidity, making it a material of great interest for various scientific and industrial applications, including drug delivery.[4]

Physicochemical Properties of this compound

The utility of this compound in various applications is dictated by its unique physicochemical properties. These properties are summarized in the tables below, providing a comparative overview of key quantitative data.

Table 1: Chemical Composition and Formula

| Property | Value | Reference |

| General Formula | (Na,Ca)₀.₃Al₂(Si,Al)₄O₁₀(OH)₂·nH₂O | [3] |

| Molecular Weight | Approximately 184.15 g/mol | [3] |

| Elemental Composition (Ideal) | O: 53.99%, Si: 29.16%, Al: 14.01%, Na: 1.79%, H: 1.05% | [5] |

| Common Impurities | Ti, K, Mg, Fe | [5] |

Table 2: Key Physicochemical Parameters

| Property | Value Range | Reference |

| Cation Exchange Capacity (CEC) | 67 - 135 meq/100g | [6] |

| Specific Surface Area (BET) | 12.7 - 545 m²/g | [7][8] |

| Swelling Index | Variable, generally lower than montmorillonite | [9] |

| Density | 2 - 3 g/cm³ | [5] |

| Hardness (Mohs scale) | 1 - 2 | [5] |

Experimental Protocols for Characterization

Accurate characterization of this compound is crucial for its application. The following sections detail the standard experimental protocols for its analysis.

X-ray Diffraction (XRD)

Objective: To identify the mineralogical composition and determine the crystal structure of this compound.

Methodology:

-

Sample Preparation:

-

Gently crush the bulk bentonite sample.

-

Remove organic matter by treating with 3% hydrogen peroxide.

-

Disperse the sample in deionized water using an ultrasonic bath.

-

Separate the <2 µm clay fraction by centrifugation.

-

Prepare both random and oriented mounts. For oriented mounts, deposit the clay suspension onto a glass slide or filter membrane.[10]

-

-

Instrumental Analysis:

-

Use a powder X-ray diffractometer with CuKα radiation.

-

Scan the random mount over a 2θ range of 5-70° to identify all mineral phases.

-

Scan the oriented mount over a 2θ range of 2-35°.

-

To test for swelling, solvate the oriented slide with ethylene glycol or glycerol and re-scan. This compound will show a characteristic expansion of the basal spacing (d₀₀₁).[11]

-

-

Data Interpretation:

-

Identify the characteristic diffraction peaks of this compound. The (001) peak is particularly important for observing swelling behavior.

-

The position of the (060) peak can help distinguish between dioctahedral (like this compound) and trioctahedral smectites.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify functional groups and characterize the chemical bonds within the this compound structure.

Methodology:

-

Sample Preparation:

-

Dry the purified clay sample to remove adsorbed water.

-

Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 200 mg of dry KBr and pressing it into a transparent disk.[12]

-

Alternatively, attenuated total reflectance (ATR) can be used for rapid, non-destructive analysis.[9]

-

-

Instrumental Analysis:

-

Record the FTIR spectrum in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Interpretation:

-

Identify characteristic absorption bands for this compound, including:

-

~3620 cm⁻¹: Al-OH stretching vibrations.

-

~1030 cm⁻¹: Si-O stretching vibrations.

-

~915 cm⁻¹: Al-Al-OH bending vibrations.

-

Bands in the 3400 cm⁻¹ and 1630 cm⁻¹ regions correspond to adsorbed water.[13]

-

-

Transmission Electron Microscopy (TEM)

Objective: To observe the morphology, particle size, and layered structure of this compound at the nanoscale.

Methodology:

-

Sample Preparation:

-

Disperse the clay sample in a solvent (e.g., deionized water or ethanol) using ultrasonication.

-

Deposit a drop of the dilute suspension onto a carbon-coated copper grid and allow it to dry.[6]

-

For cross-sectional imaging of the layered structure, ultramicrotomy or focused ion beam (FIB) milling of resin-embedded samples is required.[14]

-

-

Instrumental Analysis:

-

Operate the TEM at a suitable accelerating voltage.

-

Acquire bright-field images to observe the overall morphology and selected area electron diffraction (SAED) patterns to assess crystallinity.

-

High-resolution TEM (HRTEM) can be used to visualize the lattice fringes of the clay layers.

-

-

Data Interpretation:

-

This compound typically appears as thin, irregular flakes or lamellae.

-

HRTEM images can reveal the stacking of the silicate layers.

-

This compound in Drug Development

The unique properties of this compound, such as its high cation exchange capacity and large surface area, make it an attractive candidate for applications in drug delivery.

Mechanism of Drug Loading and Release

This compound can act as a carrier for various drug molecules. The primary mechanism for loading cationic drugs is through ion exchange with the naturally occurring cations (e.g., Na⁺, Ca²⁺) in the interlayer space. Neutral or anionic drugs can be adsorbed onto the clay surface or intercalated within the layers through other interactions, such as hydrogen bonding or van der Waals forces. The release of the drug can be controlled by factors such as the pH of the surrounding medium and the presence of other ions.

A promising application is the use of organo-modified beidellites for the removal of anti-inflammatory drugs like diclofenac and ibuprofen from aqueous solutions.[14]

Experimental Workflow: Preparation of Drug-Loaded this compound

The following diagram illustrates a typical workflow for the preparation and characterization of a drug-beidellite composite for oral drug delivery.

Nanoparticle-Based Drug Delivery to Cancer Cells

While specific signaling pathways directly modulated by this compound are not well-documented, its use as a nanoparticle carrier for anticancer drugs aligns with general principles of nanoparticle-based drug delivery. The following diagram illustrates the passive targeting of a tumor by drug-loaded nanoparticles via the Enhanced Permeability and Retention (EPR) effect and subsequent cellular uptake.

References

- 1. www-pub.iaea.org [www-pub.iaea.org]

- 2. tsutsuki.net [tsutsuki.net]

- 3. researchgate.net [researchgate.net]

- 4. dl.icdst.org [dl.icdst.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. researchgate.net [researchgate.net]

- 9. Swelling Properties of Synthetic Smectites in Relation to Lattice Substitutions | Clays and Clay Minerals (National Conference on Clays and Clay Minerals) | Cambridge Core [cambridge.org]

- 10. LABORATORY METHODS [www-odp.tamu.edu]

- 11. scispace.com [scispace.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. Visualization of clay minerals at the atomic scale | Clay Minerals | Cambridge Core [cambridge.org]

Hydrothermal Alteration and Beidellite Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrothermal alteration, a process involving the interaction of hot aqueous fluids with rocks, is a fundamental geological phenomenon responsible for the formation of a wide range of minerals, including various clay species. Among these, beidellite, a dioctahedral smectite, is of significant interest due to its swelling properties, cation exchange capacity, and potential applications in fields ranging from geothermal energy exploration to drug delivery systems. This technical guide provides an in-depth overview of the core principles governing hydrothermal alteration leading to this compound formation. It synthesizes quantitative data from key experimental studies, details common experimental protocols for its synthesis and characterization, and visualizes the critical pathways and workflows involved.

Introduction to Hydrothermal Alteration and this compound

Hydrothermal alteration encompasses the chemical and mineralogical changes in rocks due to the circulation of heated water.[1] These fluids, often enriched in dissolved minerals, facilitate the transformation of primary rock-forming minerals into a suite of secondary minerals, including clays, zeolites, and sulfides. The specific mineral assemblage that forms is a function of various physicochemical parameters, most notably temperature, pressure, fluid composition (including pH), and the composition of the host rock.

This compound is a 2:1 layered silicate clay mineral belonging to the smectite group. Its structure consists of an octahedral alumina sheet sandwiched between two tetrahedral silica sheets.[2] A key characteristic of this compound is the substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sheets, which creates a net negative layer charge that is balanced by interlayer cations (e.g., Na⁺, Ca²⁺).[3][4] This layer charge and the nature of the interlayer cations are responsible for its ability to swell and exchange ions. In hydrothermal systems, this compound is often found as an alteration product of volcanic glass and feldspars and can serve as an indicator of specific alteration facies.[5]

Physicochemical Conditions of this compound Formation

The formation and stability of this compound are constrained by a specific range of temperature, pressure, and fluid pH. Experimental studies have provided valuable quantitative data on these parameters.

Temperature and Pressure

Hydrothermal synthesis experiments have successfully produced this compound across a range of temperatures and pressures. Synthesis is often achieved at temperatures between 275°C and 475°C and pressures from 0.2 to 5 kbar.[6] One study reported an optimum yield of Na-beidellite at 400°C and 1 kbar after 20 days.[6] Below 275°C, kaolinite tends to be the more stable crystalline phase, while at temperatures exceeding 500°C, this compound may transform into other minerals like paragonite and quartz.[6] Another study successfully synthesized Na-beidellite at 350°C and 1 kbar.[7][8] The transformation of dickite to this compound has been achieved at 290°C under a pressure of 70 kgf/cm².[9]

pH of the Hydrothermal Fluid

The pH of the reacting fluid is a critical factor influencing the formation of this compound. Synthesis is typically successful in neutral to alkaline conditions. One study reported the growth of Na-beidellite in NaOH solutions with a pH ranging from 7.5 to 13.5.[7][8] Optimal crystallinity was observed at a pH of 9 and 10.[7] In acidic conditions, other clay minerals such as kaolinite are more likely to form.[10]

Quantitative Data on this compound Synthesis

The following tables summarize quantitative data from various experimental studies on the hydrothermal synthesis of this compound.

Table 1: Experimental Conditions for Hydrothermal Synthesis of this compound

| Precursor Material | Temperature (°C) | Pressure (kbar) | pH | Duration | Resulting Phase | Reference |

| Stoichiometric Gel | 275 - 475 | 0.2 - 5 | Not specified | Up to 20 days | Na-beidellite | [6] |

| Gel (0.35Na₂O·2.35Al₂O₃·7.3SiO₂) | 350 | 1 | 7.5 - 13.5 | 5 - 20 days | Na-beidellite | [7][8] |

| Dickite | 290 | 0.07 | Not specified | 72 hours | This compound | [9] |

| Halloysite/Kaolinite with Na₂SiO₃·9H₂O | Not specified | Not specified | Mildly alkaline | Not specified | This compound | [3][4] |

Table 2: Chemical Composition of Starting Materials and Synthesized this compound

| Study | Starting Material Composition | Synthesized this compound Formula | Cation Exchange Capacity (meq/100g) | Reference |

| Kloprogge et al. (1990) | Gel: 0.35Na₂O·2.35Al₂O₃·7.3SiO₂ | Na₀.₆₈Al₄.₇₀Si₇.₃₂O₂₀(OH)₄ (from microprobe) | 70 | [7] |

| Eberl et al. (1976) | Synthetic this compound | Al₂Si₃.₆₆Al₀.₃₄O₁₀(OH)₂K₀.₃₄ | Not specified | [1] |

| He et al. (2017) | Halloysite or Kaolinite + Si source | Not specified (Si/Al ratio close to this compound) | Not specified | [3][4] |

| Kim et al. (2005) | Dickite | Na₀.₅Al₂.₅Si₃.₅O₁₀(OH)₂ | 116-118 | [9] |

Experimental Protocols

The synthesis and characterization of this compound under hydrothermal conditions involve a series of well-defined experimental procedures.

Hydrothermal Synthesis of this compound from a Gel

This protocol is based on the methodology described by Kloprogge et al. (1990).[7]

-

Gel Preparation: A gel with a specific chemical composition (e.g., 0.35Na₂O·2.35Al₂O₃·7.3SiO₂) is prepared. This typically involves the hydrolysis and condensation of appropriate silica and alumina precursors in a basic solution (e.g., NaOH).

-

Hydrothermal Reaction: A precise amount of the dried gel powder (e.g., 30 mg) and deionized water (e.g., 30 µL) are sealed in a noble metal capsule (e.g., gold or platinum) to prevent reaction with the container.

-

Autoclave Treatment: The sealed capsule is placed in a high-pressure autoclave. The autoclave is heated to the desired temperature (e.g., 350°C) and pressurized to the target pressure (e.g., 1 kbar).

-

Reaction Duration: The reaction is allowed to proceed for a specified duration, which can range from several days to weeks, to ensure the crystallization of this compound.

-

Quenching and Product Recovery: After the reaction period, the autoclave is rapidly cooled (quenched) to room temperature to stop the reaction and preserve the synthesized phases. The solid product is then carefully recovered from the capsule, washed with deionized water to remove any soluble residues, and dried at a low temperature (e.g., 60°C).

Transformation of Kaolinite to this compound

This protocol is adapted from the study by He et al. (2017).[3][4]

-

Starting Materials: A mixture of a 1:1 clay mineral such as kaolinite or halloysite and a silica source (e.g., Na₂SiO₃·9H₂O) is prepared in deionized water. The solution is typically mildly alkaline.

-

Hydrothermal Treatment: The suspension is placed in a Teflon-lined stainless steel autoclave. The autoclave is sealed and heated to the desired reaction temperature for a specific duration.

-

Product Separation and Purification: After cooling, the solid product is separated from the solution by centrifugation, washed repeatedly with deionized water, and dried.

Characterization Techniques

The synthesized products are subjected to a suite of analytical techniques to confirm the formation of this compound and to determine its physicochemical properties.

-

X-ray Diffraction (XRD): Used to identify the crystalline phases present in the product and to determine the basal spacing (d₀₀₁) of the smectite, which is indicative of its swelling behavior.[3][9]

-

Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the vibrational modes of the structural OH groups and the Si-O and Al-O bonds, which helps to distinguish this compound from other clay minerals.[3][9]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to observe the morphology and texture of the synthesized clay particles.[9]

-

Energy Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM or TEM, this technique is used to determine the elemental composition of the synthesized material.[3]

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These methods are used to study the dehydration and dehydroxylation behavior of the clay, which are characteristic for different smectite species.[7]

-

Cation Exchange Capacity (CEC) Measurement: Quantifies the ability of the this compound to exchange interlayer cations, a key property for many of its applications.[7][9]

Visualizing this compound Formation

The following diagrams, created using the DOT language, illustrate the key pathways and workflows in this compound formation through hydrothermal alteration.

Conclusion

The formation of this compound through hydrothermal alteration is a complex process governed by a delicate interplay of temperature, pressure, fluid chemistry, and precursor mineralogy. This guide has provided a consolidated overview of the quantitative conditions required for this compound synthesis, detailed the experimental protocols for its laboratory preparation, and visualized the key transformation pathways. For researchers in geology, materials science, and drug development, a thorough understanding of these principles is crucial for both interpreting natural hydrothermal systems and for the controlled synthesis of this compound for various technological applications. The continued study of this compound formation will undoubtedly lead to new insights into geological processes and pave the way for novel material designs.

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. Phyllosilicate Clay Minerals: Principles and Applications [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. handbookofmineralogy.org [handbookofmineralogy.org]

- 6. Synthesis and Paragenesis of Na-Beidellite as a Function of Temperature, Water Pressure, and Sodium Activity | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydrothermal Synthesis of this compound from Dickite and the Reaction Mechanism -Journal of the Korean Society of Mineral and Energy Resources Engineers | Korea Science [koreascience.kr]

- 10. skb.se [skb.se]

A Comprehensive Technical Guide to the Initial Characterization of Synthetic Na-Beidellite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental techniques and experimental protocols for the initial characterization of synthetic sodium (Na)-beidellite, a dioctahedral smectite clay. A thorough understanding of the physicochemical properties of synthetic Na-beidellite is crucial for its application in various fields, including catalysis, materials science, and particularly in drug development as an excipient or active ingredient carrier.

Synthesis Overview

Synthetic Na-beidellite is typically produced via hydrothermal methods from a gel of a specific chemical composition. A common method involves preparing a gel with a composition such as 0.35Na₂O·2.35Al₂O₃·7.3SiO₂.[1][2][3] This gel is then subjected to hydrothermal treatment in NaOH solutions at controlled pH (typically between 7.5 and 13.5), pressure (e.g., 1 kbar), and temperature (e.g., 350°C).[1][2][3] The synthesis of smectites, including this compound, can be achieved under moderate hydrothermal conditions (100-1000°C and pressures up to several kilobars), which has proven to be a successful approach for obtaining high-purity phases.[4]

Physicochemical Characterization

A multi-faceted approach is essential for the comprehensive characterization of synthetic Na-beidellite. The following sections detail the key analytical techniques and the expected quantitative data.

Structural and Morphological Analysis

2.1.1. X-Ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for identifying the crystalline structure and phase purity of synthetic Na-beidellite. It provides information on the unit cell parameters and the basal spacing (d₀₀₁), which is indicative of the interlayer spacing.

Table 1: Unit Cell Parameters and Basal Spacing of Synthetic Na-Beidellite

| Parameter | Value (Å) | Reference |

| a | 5.18 | [1][2][3] |

| b | 8.96 | [1][2][3] |

| c | 12.54 | [1][2][3] |

| Basal Spacing (d₀₀₁) | 12.54 | [3] |

| Basal Spacing (dehydrated at 55°C) | 9.98 | [1][2][3] |

2.1.2. Electron Microscopy (SEM & TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology and particle size of the synthesized Na-beidellite. SEM analysis typically reveals flake-like crystallites, often forming characteristic honeycomb textures.[5] TEM can provide more detailed information on the particle size distribution and the layered structure of the clay.

2.1.3. Cation Exchange Capacity (CEC)

The Cation Exchange Capacity (CEC) is a critical parameter that quantifies the ability of the this compound to exchange cations, which is vital for its application in drug delivery.

Table 2: Cation Exchange Capacity of Synthetic Na-Beidellite

| Parameter | Value (meq/100 g) | Reference |

| Cation Exchange Capacity | 70 | [1][2][3] |

Spectroscopic Analysis

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Na-beidellite structure. The spectra can confirm the presence of Si-O, Al-O, and O-H bonds, providing insight into the mineral's composition and structure.

Table 3: Characteristic FTIR Absorption Bands for Synthetic Na-Beidellite

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3630 | Al-OH stretching vibrations | [1] |

| ~1635 | H-O-H bending vibration of adsorbed water | [6] |

| ~1080 | Si-O-Si stretching vibrations | [1] |

| ~935 | Al-Al-OH bending vibrations | [1] |

| ~540 | Si-O-Al bending vibrations | [1] |

| ~470 | Si-O-Si bending vibrations | [1] |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the dehydration and dehydroxylation processes of Na-beidellite. These analyses provide information on the thermal stability and the nature of water associated with the clay.

Table 4: Thermal Properties of Synthetic Na-Beidellite

| Parameter | Temperature Range (°C) | Weight Loss (%) | Description | Reference |

| Dehydration | ~55 | 40 | Reversible loss of interlayer and adsorbed water | [1][2][3] |

| Dehydroxylation | 600 - 630 | 2.6 (based on water-free sample) | Loss of structural hydroxyl groups | [3] |

| Recrystallization | >1100 | - | Formation of mullite (Al₆Si₂O₁₃) and cristobalite (SiO₂) | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for reproducible characterization of synthetic Na-beidellite.

X-Ray Diffraction (XRD)

-

Instrument: A standard powder X-ray diffractometer equipped with a goniometer.

-

Radiation: CuKα radiation (λ = 1.5405 Å) is commonly used.[7]

-

Sample Preparation: The synthetic Na-beidellite powder is typically mounted on a sample holder. For analysis of oriented samples to enhance basal reflections, a clay slurry is deposited on a glass slide and allowed to dry.

-

Data Collection: Scans are typically performed over a 2θ range of 3° to 70° with a step size of 1°(2θ)/min.[7]

-

Data Analysis: The resulting diffraction pattern is used to identify the mineral phase by comparing it to standard diffraction patterns. Unit cell parameters can be calculated using least-squares refinement programs.

Scanning Electron Microscopy (SEM)

-

Instrument: A standard scanning electron microscope.

-

Sample Preparation: The dry powder of synthetic Na-beidellite is mounted on an aluminum stub using conductive carbon tape. The sample is then sputter-coated with a conductive material, such as gold or carbon, to prevent charging under the electron beam.

-

Imaging: The sample is imaged at various magnifications to observe the particle morphology and surface texture. Energy-dispersive X-ray spectroscopy (EDX) can be coupled with SEM to perform elemental analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: A Fourier-transform infrared spectrometer.

-

Sample Preparation: The KBr pellet method is commonly used. A small amount of the dried Na-beidellite sample is mixed with spectroscopic grade KBr powder and pressed into a thin, transparent pellet.

-

Data Collection: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[8]

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the characteristic functional groups of this compound.

Thermal Analysis (TGA/DTA)

-

Instrument: A simultaneous thermal analyzer (TGA/DTA).

-

Sample Preparation: A small, accurately weighed amount of the synthetic Na-beidellite is placed in a crucible (e.g., alumina or platinum).

-

Analysis Conditions: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., static air or flowing nitrogen).[9]

-

Data Analysis: The TGA curve plots the percentage weight loss as a function of temperature, while the DTA curve shows the difference in temperature between the sample and a reference material, indicating endothermic or exothermic transitions.

Visualizations

Experimental Workflow for Characterization

Caption: Workflow for the synthesis and characterization of Na-beidellite.

Logical Relationship of Characterization Techniques

Caption: Interrelation of characterization techniques for Na-beidellite.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Synthetic Na-Beidellite | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. pure.psu.edu [pure.psu.edu]

- 5. semineral.es [semineral.es]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. clays.org [clays.org]

- 9. scielo.br [scielo.br]

Unveiling Beidellite: A Technical Guide to its Discovery and Type Locality

A comprehensive overview for researchers, scientists, and drug development professionals on the foundational characterization of the clay mineral beidellite, including its initial discovery, type locality, and the experimental protocols of the era that defined it.

Introduction

This compound, a dioctahedral smectite clay mineral, plays a significant role in various scientific and industrial fields, including catalysis, materials science, and as an excipient in pharmaceutical formulations. Understanding its fundamental properties begins with an examination of its initial discovery and the methods used for its characterization. This technical guide provides an in-depth look at the historical context of this compound's discovery, its type locality, and a detailed summary of the early 20th-century experimental techniques employed in its identification.

Discovery and Type Locality

The mineral this compound was first described and named in 1925 by Esper S. Larsen and Edgar T. Wherry.[1] The name is derived from its type locality, Beidell, in the Crystal Hill Mining District of Saguache County, Colorado, USA.[1] The original material was found as a clay gouge composed of minute micaceous plates.[1] In a concurrent publication in the same journal issue, Clarence S. Ross and Earl V. Shannon detailed the chemical and optical properties of this new mineral.[1]

The type material from Beidell, Colorado (R4761), along with a sample from the Black Jack mine in Idaho (R4762), are conserved at the National Museum of Natural History in Washington, D.C., USA.[1] It is noteworthy that the material from the type locality was later determined to be a mixture in part.[1]

Physicochemical and Crystallographic Data

The initial and subsequent analyses of this compound have established its key physicochemical and crystallographic properties. This data is crucial for its identification and for understanding its behavior in various applications.

| Property | Value | Reference |

| Chemical Formula | (Na,Ca0.5)0.3Al2((Si,Al)4O10)(OH)2·nH2O | [1] |

| Crystal System | Monoclinic | [1] |

| Color | White, reddish, brownish-grey | [1] |

| Lustre | Waxy to vitreous | [1] |

| Hardness (Mohs) | 1.5 - 2 | [1] |

| Specific Gravity | 2 - 3 (depending on hydration) | [1] |

| Cleavage | Perfect on {001} | |

| Optical Class | Biaxial (-) | [1] |

| Refractive Indices | α = 1.494, β and γ = 1.536 | [1] |

| 2V Angle | 9° - 16° | [1] |

Experimental Protocols of the Early 20th Century

The characterization of this compound in 1925 relied on the established analytical techniques of the era. While the original papers provide a summary of the findings, the detailed step-by-step protocols were often based on standard laboratory practices of the time. The following sections outline the likely methodologies employed.

Wet-Chemical Analysis for Silicates

The determination of the chemical formula of a silicate mineral like this compound in the early 20th century was a meticulous process involving the dissolution of the mineral followed by the sequential precipitation and gravimetric or volumetric analysis of its constituent elements.

Methodology:

-

Sample Preparation: The mineral sample was finely ground to a powder to ensure complete dissolution.

-

Fusion and Dissolution: A known weight of the powdered mineral was fused with a flux, typically sodium carbonate (Na2CO3), in a platinum crucible at high temperatures. This process breaks down the silicate structure. The resulting fused mass was then dissolved in a mineral acid, such as hydrochloric acid (HCl).

-

Silica Determination: The acidic solution was carefully evaporated to dryness to dehydrate the silicic acid, rendering it insoluble. The residue was then treated with dilute acid and hot water, and the insoluble silica (SiO2) was separated by filtration, ignited, and weighed.

-

R2O3 Group Precipitation: To the filtrate from the silica determination, an agent like ammonium hydroxide was added to precipitate the hydroxides of the "R2O3 group," which includes aluminum (Al2O3) and iron (Fe2O3). This precipitate was filtered, ignited, and weighed.

-

Individual Component Analysis: The precipitated R2O3 group could be further analyzed to separate and quantify iron and aluminum. Other elements like calcium, magnesium, sodium, and potassium were determined from the remaining filtrate through a series of selective precipitation and weighing steps. Water content was typically determined by heating the sample and measuring the weight loss.

Optical Mineralogy with a Petrographic Microscope

The petrographic microscope was a cornerstone of mineral identification in the 1920s. It utilizes polarized light to determine the optical properties of minerals, which are diagnostic of their crystal structure.

Methodology:

-

Sample Preparation: A thin section of the rock containing the mineral or a grain mount of the isolated mineral was prepared. For a grain mount, the mineral fragments were immersed in an oil with a known refractive index on a glass slide.

-

Observation in Plane-Polarized Light (PPL): The lower polarizer was inserted to observe properties such as color and pleochroism (change in color with rotation of the stage). The relief of the mineral was also noted, which is a measure of the difference in refractive index between the mineral and the mounting medium.

-

Observation in Cross-Polarized Light (XPL): The upper polarizer (analyzer) was inserted to observe interference colors, which are related to the mineral's birefringence (the difference between the highest and lowest refractive indices). The extinction angle, the angle between a crystallographic direction and the direction of light extinction, was measured by rotating the stage.

-

Conoscopic Observation: By using a condensing lens and a Bertrand lens, an interference figure could be observed. The nature of this figure (e.g., a uniaxial or biaxial cross) and the optic sign provided further diagnostic information about the mineral's crystal system and orientation.

-

Refractive Index Determination (Immersion Method): For grain mounts, the refractive index of the mineral was precisely determined by comparing it to a series of immersion oils with calibrated refractive indices. The Becke line test was used to determine whether the mineral or the oil had a higher refractive index.

Signaling Pathways and Logical Relationships

The classification of this compound within the silicate mineral group follows a hierarchical structure based on its crystal structure. This relationship can be visualized as a logical pathway.

An experimental workflow for the characterization of a new mineral in the 1920s would have followed a systematic progression from initial observation to detailed analysis.

Conclusion

The discovery and initial characterization of this compound were significant contributions to mineralogy, accomplished through the meticulous application of the analytical techniques of the time. While modern methods such as X-ray diffraction provide more detailed structural information, the foundational data obtained by Larsen, Wherry, Ross, and Shannon through wet-chemical analysis and optical mineralogy accurately established this compound as a distinct mineral species. This historical context is essential for a complete understanding of this important clay mineral.

References

understanding the smectite group of clay minerals

An In-depth Technical Guide to the Smectite Group of Clay Minerals for Researchers, Scientists, and Drug Development Professionals

Introduction to the Smectite Group

The smectite group of clay minerals represents a class of 2:1 phyllosilicates characterized by their layered structure, significant cation exchange capacity, and swelling properties. These minerals are composed of a central octahedral sheet, typically rich in aluminum or magnesium, sandwiched between two tetrahedral silica sheets.[1] Isomorphic substitution within these sheets results in a net negative charge, which is balanced by exchangeable cations located in the interlayer space, such as Na+, Ca2+, Mg2+, and K+.[2][3] This unique structure is responsible for their distinctive properties, including a large and chemically active surface area and the ability to intercalate water and organic molecules.[4]

The smectite group is broadly divided into two subgroups based on the composition of the octahedral sheet: dioctahedral and trioctahedral.[5] The principal members of the dioctahedral subgroup are montmorillonite, beidellite, and nontronite, while the trioctahedral subgroup includes saponite and hectorite.[6] These minerals are commonly formed from the weathering of volcanic ash and rocks and are found in soils, sediments, and various geological deposits.[7] Their unique physicochemical properties make them highly valuable in a wide range of industrial and pharmaceutical applications, from drilling fluids and catalysts to drug delivery systems and pharmaceutical excipients.[8][9]

Classification and Structure

The fundamental building block of a smectite mineral is a 2:1 layer, consisting of one octahedral sheet fused between two tetrahedral sheets.[1] Variations in the chemical composition of these sheets, primarily through isomorphic substitution, differentiate the various minerals within the group.

-

Dioctahedral Smectites : In these minerals, two-thirds of the octahedral sites are occupied, typically by trivalent cations like Al³⁺.

-

Montmorillonite : The negative charge originates primarily from the substitution of Mg²⁺ for Al³⁺ in the octahedral sheet.[2]

-

This compound : The layer charge arises mainly from the substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sheets.

-

Nontronite : This is an iron-rich smectite where Fe³⁺ is the dominant cation in the octahedral sheet.

-

-

Trioctahedral Smectites : All available octahedral sites are occupied, usually by divalent cations like Mg²⁺.

-

Saponite : The layer charge is primarily due to substitution in the tetrahedral sheets.

-

Hectorite : The charge originates from the substitution of Li⁺ for Mg²⁺ in the octahedral sheet.[5]

-

The net negative charge resulting from these substitutions, typically ranging from 0.2 to 0.6 per formula unit, is balanced by hydrated cations in the interlayer space.[5] These interlayer cations are readily exchangeable, giving smectites their characteristic high cation exchange capacity (CEC). The weak bonding between the layers allows for the intercalation of water and other polar molecules, leading to the swelling behavior for which these clays are well known.

Quantitative Properties of Smectite Minerals

The utility of smectite clays in various scientific and industrial fields is dictated by their quantitative physicochemical properties. The following tables summarize key quantitative data for the principal members of the smectite group.

| Mineral | Subgroup | Typical Cation Exchange Capacity (meq/100g) |

| Montmorillonite | Dioctahedral | 80 - 150[10] |

| This compound | Dioctahedral | 50 - 90 |

| Nontronite | Dioctahedral | 60 - 120[11] |

| Saponite | Trioctahedral | 70 - 100[7] |

| Hectorite | Trioctahedral | 50 - 150 |

| Table 1: Cation Exchange Capacity (CEC) of Common Smectite Minerals |

| Mineral | Typical Specific Surface Area (m²/g) |

| Montmorillonite | 30 - 150 (BET, N₂)[12][13]; up to 800 (theoretical total) |

| This compound | 10 - 80 (BET, N₂)[3] |

| Nontronite | 10 - 80 (BET, N₂)[3] |

| Saponite | 20 - 80 (BET, N₂)[6][14] |

| Hectorite | 200 - 400 (BET, N₂)[5][15] |

| Table 2: Specific Surface Area of Common Smectite Minerals |

| Mineral | Swelling Capacity |

| Montmorillonite | High to very high, especially Na-montmorillonite[2] |

| This compound | Moderate to high[16] |

| Nontronite | Low to moderate |

| Saponite | Moderate |

| Hectorite | High |

| Table 3: Qualitative Swelling Capacity of Common Smectite Minerals |

Applications in Drug Development

Smectite clays have garnered significant interest in the pharmaceutical industry due to their excellent biocompatibility, high surface area, and charged nature. These properties make them suitable for a variety of applications, particularly in drug delivery.[8]

Drug Delivery Systems

Smectites can act as excipients in drug formulations, serving as binders, disintegrants, and suspending agents.[8] More advanced applications involve their use as carriers for controlled and targeted drug release. The mechanism of drug loading onto smectites often involves cation exchange, where cationic drug molecules replace the native interlayer cations.[17] The release of the drug can then be triggered by a change in the ionic environment, such as in the gastrointestinal tract.[13][15]

References

- 1. clays.org [clays.org]

- 2. Montmorillonite - Wikipedia [en.wikipedia.org]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. Hectorite | 12173-47-6 | Benchchem [benchchem.com]

- 6. Surface and Structural Properties of Clay Materials Based on Natural Saponite | Clays and Clay Minerals | Cambridge Core [resolve.cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. pubs.usgs.gov [pubs.usgs.gov]

- 11. researchgate.net [researchgate.net]

- 12. The specific surface areas of montmorillonites | Clay Minerals Bulletin | Cambridge Core [cambridge.org]

- 13. Surface area of montmorillonite from the dynamic sorption of nitrogen and carbon dioxide [pubs.usgs.gov]

- 14. researchgate.net [researchgate.net]

- 15. qualicer.org [qualicer.org]

- 16. Acid character of nontronite: permanent and pH-dependent charge components of cation exchange capacity | Clay Minerals | Cambridge Core [cambridge.org]

- 17. Soil Management [ctahr.hawaii.edu]

An In-depth Technical Guide to the Natural Sources and Distribution of Beidellite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beidellite, a member of the smectite group of clay minerals, is a hydrated aluminosilicate with significant potential in various scientific and industrial applications, including drug delivery, due to its high surface area and cation exchange capacity. This technical guide provides a comprehensive overview of the natural sources, global distribution, and physicochemical properties of this compound. It further details the standard experimental protocols for its characterization, offering a valuable resource for researchers and professionals in materials science and drug development.

Natural Sources and Geological Formation

This compound is a relatively common clay mineral found worldwide in various geological environments.[1] It primarily forms as a secondary mineral resulting from the weathering and alteration of primary rock-forming minerals.

Formation Mechanisms:

-

Weathering of Igneous Rocks: this compound is a common product of the weathering of basic and ultrabasic igneous rocks.[1]

-

Hydrothermal Alteration: It can also form through the hydrothermal alteration of plagioclase feldspars in hydrothermal deposits, including porphyry copper systems.[1][2]

-

Alteration of Volcanic Ash: The alteration of eruptive igneous rocks, particularly volcanic ash and tuffs, in aqueous environments is a significant source of this compound, often leading to the formation of bentonite clays, of which this compound is a major constituent.[1][3]

-

Soil Formation: this compound is frequently found in soils, particularly those derived from mafic rocks.[4]

Associated Minerals:

This compound is commonly found in association with other clay and silicate minerals, including:

-

Montmorillonite[4]

-

Illite[5]

-

Kaolinite[4]

-

Saponite[1]

-

Quartz[4]

-

Feldspars (Plagioclase, Orthoclase)[4]

-

Muscovite[4]

-

Allophane[4]

Global Distribution

This compound is widespread globally, although pure, well-characterized deposits are less common.[4] Notable occurrences have been reported in:

-

North America:

-

USA: The type locality for this compound is Beidell, Saguache County, Colorado.[2] Other significant deposits are found in the Black Jack mine, Owyhee County, Idaho, and various locations in Arizona and California.[4] The DeLamar Mine and Florida Mountain area in Idaho are also sources of this compound and mixed-layer illite-beidellite.[5]

-

Mexico: Princess mine, Namiquipa, Chihuahua.[4]

-

-

Europe:

-

Asia:

-

Iraq: Found in soils of various geological formations, where it is believed to be inherited from the parent material or formed from the transformation of illite.[6]

-

Physicochemical Properties of this compound

The physicochemical properties of this compound can vary depending on its specific chemical composition and the geological conditions of its formation.

Chemical Composition

The ideal chemical formula for this compound is (Na,Ca₀.₅)₀.₃Al₂(Si,Al)₄O₁₀(OH)₂·nH₂O.[7][8] The key feature distinguishing it from montmorillonite is the location of the layer charge, which in this compound is primarily in the tetrahedral sheets due to the substitution of Al³⁺ for Si⁴⁺. Common impurities include Ti, K, Mg, and Fe.[1]

Table 1: Chemical Composition of this compound from Various Locations (% weight)

| Oxide | Black Jack Mine, Idaho, USA[5] | Velka Kopan, Ukraine[5] | DeLamar Mine Area, Idaho, USA[9] | Synthetic Na-Beidellite[10] |

| SiO₂ | 45.32 | 45.83 | Not Reported | 56.76 |

| Al₂O₃ | 27.84 | 22.79 | 28 - 33 | 30.96 |

| Fe₂O₃ | 0.70 | 5.71 | Not Reported | Not Reported |

| FeO | 0.28 | Not Reported | Not Reported | Not Reported |

| MgO | 0.16 | 0.86 | < 1.0 | Not Reported |

| CaO | 2.76 | 1.41 | Predominantly Ca | Not Reported |

| Na₂O | 0.10 | 0.16 | < 0.5 | 2.44 |

| K₂O | 0.12 | 0.09 | Predominantly K | Not Reported |

| TiO₂ | Not Reported | 0.46 | Not Reported | Not Reported |

| H₂O⁺ | 14.48 | 9.79 | Not Reported | 9.84 |

| H₂O⁻ | 8.16 | 12.55 | Not Reported | Not Reported |

| Total | 99.64 | 99.93 | - | - |

Physical Properties

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Color | White, reddish-brown, brownish-gray | [1][8] |

| Lustre | Waxy to vitreous | [1][8] |

| Hardness (Mohs) | 1 - 2 | [1][8] |

| Density (g/cm³) | 2 - 3 (depending on hydration) | [1][8] |

| Cleavage | Perfect on {001} | [5] |

| Crystal System | Monoclinic | [1][8] |